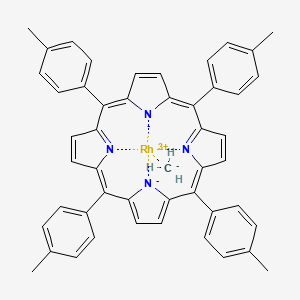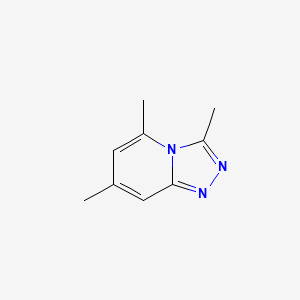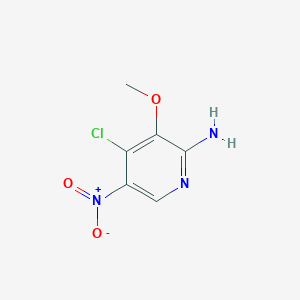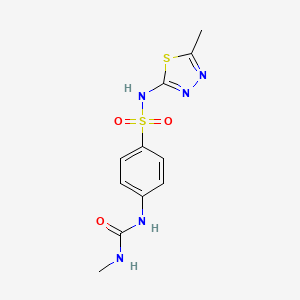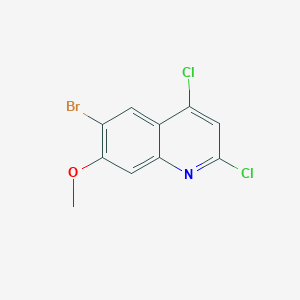![molecular formula C17H16OS B13100720 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a thiobenzaldehyde group attached to a propanone moiety, which is further substituted with a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde typically involves the following steps:
Formation of the Propanone Moiety: The initial step involves the preparation of 1-(3-methylphenyl)-1-propanone through the Friedel-Crafts acylation of 3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiobenzaldehyde Group: The next step involves the reaction of 1-(3-methylphenyl)-1-propanone with thiobenzaldehyde under basic conditions to form the desired compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, which can lead to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxy-3-methylphenyl)-1-propanone: Similar structure but with a methoxy group instead of a thiobenzaldehyde group.
1-(4-Methylphenyl)-1-propanone: Lacks the thiobenzaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H16OS |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-[1-(3-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-12-4-3-5-16(10-12)17(18)13(2)15-8-6-14(11-19)7-9-15/h3-11,13H,1-2H3 |
Clave InChI |
OFZNZKBAAGIHHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C(C)C2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


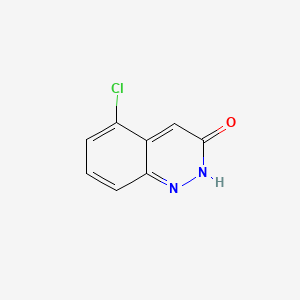
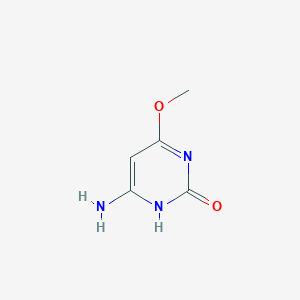
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
